molecular formula C8H12O2 B1619639 2(3H)-Benzofuranone, hexahydro- CAS No. 6051-03-2

2(3H)-Benzofuranone, hexahydro-

Cat. No.: B1619639
CAS No.: 6051-03-2
M. Wt: 140.18 g/mol
InChI Key: AQKZNTBBGPQPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(3H)-Benzofuranone, hexahydro- is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2(3H)-Benzofuranone, hexahydro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127884. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2(3H)-Benzofuranone, hexahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Benzofuranone, hexahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6051-03-2

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one

InChI

InChI=1S/C8H12O2/c9-8-5-6-3-1-2-4-7(6)10-8/h6-7H,1-5H2

InChI Key

AQKZNTBBGPQPBG-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)CC(=O)O2

Canonical SMILES

C1CCC2C(C1)CC(=O)O2

27345-71-7
6051-03-2
24871-12-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Oxocyclohexylacetic acid (31.2 g, 200 mmol) is dissolved in 125 ml of 0.2 N aqueous sodium hydroxide solution and, at room temperature, added dropwise to a solution of sodium borohydride (18.9 g, 500 mmol) in 150 ml of 0.2 N aqueous sodium hydroxide solution. The mixture is stirred for 20 h and then cooled to 0° C. and carefully acidified with 6 N HCl. The strongly acidic solution is then heated at 100° C. for 30 min and subsequently stirred overnight. The cold mixture is then extracted with MTBE, and the combined ether phases are washed with 5% strength sodium carbonate solution and sat. NaCl solution, dried over magnesium sulphate, filtered and concentrated. Purification is carried out by distillation (b.p.: 75° C./0.01 mm). Yield: 22.9 g (81.7%). MS (CI): m/e=141 [M+H+]
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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